Propamocarb-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

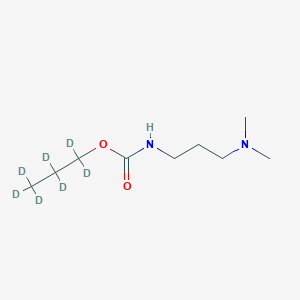

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropyl N-[3-(dimethylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i1D3,4D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZLDXDUQPOXNW-GZAMCDGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Propamocarb-d7 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propamocarb-d7

This compound is the deuterium-labeled form of Propamocarb, a systemic carbamate fungicide.[1][2][3] In analytical and research settings, this compound serves as an indispensable tool, primarily utilized as an internal standard for the quantitative analysis of Propamocarb residues in various matrices.[4] Its application is particularly prominent in food safety and environmental monitoring, where accurate measurement of pesticide levels is crucial.[1][2]

The structural difference between this compound and Propamocarb lies in the substitution of seven hydrogen atoms with deuterium atoms on the propyl group.[4] This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Propamocarb in mass spectrometry, while maintaining nearly identical chemical and physical properties.[5] This characteristic is fundamental to its role in isotope dilution mass spectrometry (IDMS), a technique that corrects for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and reliability of quantification.[5]

Chemical and Physical Properties

A comprehensive summary of the chemical and physical properties of this compound and its unlabeled counterpart, Propamocarb, is provided below. This data is essential for method development and understanding the behavior of these compounds in analytical systems.

| Property | This compound | Propamocarb |

| Synonyms | O-propyl-d7, Propamocarb free base D7 (O-propyl D7) | Propyl N-[3-(dimethylamino)propyl]carbamate |

| CAS Number | 1398065-89-8[6][7] | 24579-73-5[6][7] |

| Molecular Formula | C₉H₁₃D₇N₂O₂[6][8] | C₉H₂₀N₂O₂ |

| Molecular Weight | 195.31 g/mol [6][8] | 188.27 g/mol [9] |

| Appearance | Viscous Liquid[1] | Colorless, odorless crystals[9] |

| Melting Point | Not available | 44-45 °C[9] |

| Boiling Point | Not available | 139-141 °C at 18 mm Hg[9] |

| LogP | Not available | 1.12[9] |

| Storage Temperature | 2-8°C[4] | Room temperature |

Primary Use in Research: Isotope Dilution Mass Spectrometry

The principal application of this compound in research is its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of Propamocarb.[4][5] This technique is widely employed in the analysis of pesticide residues in complex matrices such as fruits, vegetables, and environmental samples.

The workflow for using this compound as an internal standard in a typical quantitative analysis is depicted below.

Experimental Protocols

The following sections detail a representative experimental protocol for the analysis of Propamocarb in food samples using this compound as an internal standard with LC-MS/MS.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

-

Homogenization : Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking : Add a known amount of this compound solution (in a solvent like acetonitrile) to the sample.

-

Extraction : Add 10-15 mL of acetonitrile. Shake vigorously for 1 minute.

-

Salting Out : Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

-

Centrifugation : Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup : Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

-

Final Centrifugation : Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

-

Filtration : Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table outlines typical LC-MS/MS parameters for the analysis of Propamocarb.

| Parameter | Recommended Conditions |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[10] |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate[10] |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[7] |

| MS/MS Acquisition | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Propamocarb | 189.2 | 102.1 | 15 |

| 144.1 | 10 | ||

| This compound | 196.2 | 102.1 | 15 |

| 151.1 | 10 |

Signaling Pathways and Logical Relationships

The primary role of this compound is not in the modulation of biological signaling pathways but in the analytical workflow to ensure accurate quantification of Propamocarb. The logical relationship in its use is based on the principle of isotope dilution.

Safety and Handling

This compound, in its neat form or in solution, should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is intended for research use only.[6][8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][11]

Conclusion

This compound is a critical analytical tool for researchers and scientists in the field of pesticide residue analysis. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of Propamocarb in complex matrices. The detailed protocols and methodologies outlined in this guide offer a comprehensive resource for the implementation of this analytical approach in a laboratory setting.

References

- 1. fao.org [fao.org]

- 2. Propamocarb D7 | CAS 1398065-89-8 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hb-p.com [hb-p.com]

- 5. This compound | CAS 1398065-89-8 | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. bynder.envu.com [bynder.envu.com]

Propamocarb-d7: A Technical Guide to Chemical Structure and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propamocarb-d7, a deuterated analog of the systemic fungicide Propamocarb. This document details its chemical structure, isotopic purity, and the analytical methodologies used for its characterization. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in residue analysis of food and environmental samples using mass spectrometry.

Chemical Properties and Isotopic Labeling

This compound is structurally identical to Propamocarb, with the exception of seven hydrogen atoms on the O-propyl group being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometric analyses.

Below is a summary of the key chemical properties for Propamocarb and its deuterated form.

| Property | Propamocarb | This compound |

| IUPAC Name | propyl N-[3-(dimethylamino)propyl]carbamate | propyl-d7 N-[3-(dimethylamino)propyl]carbamate |

| Molecular Formula | C₉H₂₀N₂O₂ | C₉H₁₃D₇N₂O₂ |

| Molecular Weight | 188.27 g/mol | 195.31 g/mol |

| CAS Number | 24579-73-5 | 1398065-89-8 |

| Typical Isotopic Purity | N/A | ≥ 98 atom % D |

| Typical Chemical Purity | ≥ 95% | ≥ 98% |

dot

Caption: Chemical structure of this compound.

Mode of Action

Propamocarb is a systemic fungicide that is particularly effective against Oomycetes.[1] Its mode of action involves the inhibition of phospholipid and fatty acid biosynthesis, which are essential components of fungal cell membranes.[1][2] This disruption of lipid synthesis compromises the integrity of the cell membrane, leading to the inhibition of mycelial growth, sporangia formation, and spore germination.[2]

dot

Caption: Simplified mode of action of Propamocarb.

Experimental Protocols

The characterization of this compound, particularly the determination of its isotopic and chemical purity, relies on sophisticated analytical techniques. The following sections detail the methodologies commonly employed.

Sample Preparation: QuEChERS Method

For the analysis of this compound in complex matrices such as fruits, vegetables, or soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.[3][4]

-

Sample Homogenization: A representative sample is homogenized.

-

Extraction: The homogenized sample is extracted with acetonitrile. A mixture of salts, typically magnesium sulfate and sodium acetate, is added to induce liquid-liquid partitioning and to buffer the sample.[3]

-

Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile extract is cleaned up using d-SPE. This step involves adding a sorbent, such as primary secondary amine (PSA), to remove matrix interferences like organic acids, sugars, and pigments.[4]

-

Analysis: The final cleaned extract is then ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds.[5][6]

-

Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Data Acquisition: Full-scan mass spectra are acquired over a relevant mass range.

-

Data Analysis:

-

The isotopic cluster of the protonated molecule [M+H]⁺ is analyzed.

-

The relative abundances of the isotopologs (e.g., d0 to d7) are measured.

-

The isotopic purity is calculated based on the relative intensity of the fully deuterated (d7) isotopolog compared to the other isotopologs, after correcting for the natural isotopic abundance of carbon-13.[5][7]

-

Isotopic and Chemical Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify isotopic and chemical purity.[6][8]

-

¹H NMR (Proton NMR):

-

The absence or significant reduction of signals corresponding to the protons on the O-propyl group confirms successful deuteration.

-

The presence of any residual proton signals in these positions can be used to calculate the degree of deuteration.

-

The chemical purity can be assessed by comparing the integral of the this compound signals to those of any impurities.

-

-

²H NMR (Deuterium NMR):

-

This technique directly detects the deuterium nuclei, providing a spectrum of the deuterated positions.

-

Quantitative ²H NMR can be used to determine the isotopic abundance.[8]

-

-

¹³C NMR (Carbon-13 NMR):

-

The signals of carbon atoms bonded to deuterium are split into multiplets due to C-D coupling, confirming the location of the labels.

-

Isotope effects on the chemical shifts can also provide information about the degree of deuteration.

-

dot

Caption: General workflow for the analysis of this compound.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Downy mildew solution: propamocarb hydrochloride - HEBEN [hb-p.com]

- 3. nucleus.iaea.org [nucleus.iaea.org]

- 4. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Propamocarb-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Propamocarb-d7, a deuterated analog of the systemic fungicide Propamocarb. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their studies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Propamocarb, where seven hydrogen atoms on the propyl group have been replaced with deuterium. This labeling is particularly useful in analytical chemistry, especially in mass spectrometry-based methods, for use as an internal standard for the accurate quantification of Propamocarb in various matrices. The physical and chemical properties of this compound are closely related to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound and Propamocarb

| Property | This compound | Propamocarb |

| Molecular Formula | C₉H₁₃D₇N₂O₂ | C₉H₂₀N₂O₂[1] |

| Molecular Weight | 195.31 g/mol [2][3] | 188.27 g/mol [4] |

| CAS Number | 1398065-89-8[2][3] | 24579-73-5[5] |

| Appearance | Neat[6][7] | Colorless, odorless crystals[4] |

| Melting Point | Not explicitly reported for d7 form. | 44-45 °C[4] |

| Boiling Point | Not explicitly reported for d7 form. | 139-141 °C at 18 mmHg[4] |

| Solubility | Not explicitly reported for d7 form. | Water: >900 g/L; Methanol: >933 g/L; Dichloromethane: >937 g/L[4][8] |

| InChI Key | WZZLDXDUQPOXNW-GZAMCDGTSA-N[9] | WZZLDXDUQPOXNW-UHFFFAOYSA-N[5] |

Mechanism of Action: Signaling Pathway

Propamocarb is a carbamate fungicide that primarily targets Oomycetes, a group of fungus-like eukaryotic microorganisms. Its mode of action involves the disruption of cell membrane integrity by inhibiting the synthesis of essential components.[10]

The primary mechanism of Propamocarb involves the inhibition of phospholipid and fatty acid synthesis.[10] These molecules are critical for the formation and function of the fungal cell membrane. By disrupting their production, Propamocarb compromises the structural integrity of the cell membrane, leading to a loss of cellular contents and ultimately, cell death. This action is particularly effective against the mycelial growth and spore formation of the target pathogens.[10]

References

- 1. ijcmas.com [ijcmas.com]

- 2. 685. Propamocarb (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 3. Improved analysis of propamocarb and cymoxanil for the investigation of residue behavior in two vegetables with different cultivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Modification of the existing maximum residue level for propamocarb in chards/beet leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. Analysis of Fluopicolide and Propamocarb Residues on Tomato and Soil Using QuEChERS Sample Preparation Method in Combination with GLC and GCMS | Semantic Scholar [semanticscholar.org]

Propamocarb-d7 CAS number and molecular weight

An In-depth Technical Guide to Propamocarb-d7: Physicochemical Properties

This guide provides essential technical data for researchers, scientists, and drug development professionals working with this compound. The following sections detail its Chemical Abstracts Service (CAS) number and molecular weight, presented in a clear, tabular format for ease of reference.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for accurate experimental design, analysis, and documentation in a research setting.

| Identifier | Value | Citations |

| CAS Number | 1398065-89-8 | [1][2][3][4] |

| Molecular Weight | 195.31 | [1][2][5] |

| Molecular Formula | C₉H₁₃D₇N₂O₂ | [2] |

Logical Relationship Diagram

The following diagram illustrates the direct association between the chemical entity, this compound, and its core identifiers. This visualization provides a clear logical flow for understanding the relationship between the compound and its fundamental properties.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Propamocarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated propamocarb, a systemic fungicide. Deuteration, the selective replacement of hydrogen atoms with deuterium, can significantly alter the metabolic profile of a molecule, often leading to a longer biological half-life and improved efficacy. This document outlines the strategic rationale for deuterating propamocarb, detailed synthetic pathways for introducing deuterium into its precursors, and experimental protocols for its final synthesis. Quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams.

Introduction to Propamocarb and the Rationale for Deuteration

Propamocarb is a carbamate fungicide widely used to control oomycete pathogens in various crops.[1][2] It functions by inhibiting the synthesis of phospholipids and fatty acids, which are essential components of fungal cell membranes.[3][4] The hydrochloride salt of propamocarb is typically used in formulations to enhance its water solubility and stability.

The primary metabolic pathways of propamocarb in plants and animals involve oxidation of the propyl chain and N-demethylation of the dimethylamino group.[1][5] These metabolic "soft spots" are ideal targets for deuteration. By replacing the hydrogen atoms at these positions with heavier deuterium isotopes, the C-D bonds become stronger than the corresponding C-H bonds. This "kinetic isotope effect" can slow down the rate of metabolic degradation, potentially leading to:

-

Increased Bioavailability: A longer half-life can result in higher effective concentrations of the active compound over time.

-

Reduced Dosage: Slower metabolism may allow for lower and less frequent applications.

-

Improved Efficacy: Sustained activity could enhance the overall performance of the fungicide.

This guide focuses on the synthesis of two strategically deuterated analogs of propamocarb: propamocarb-d7 (deuteration on the propyl group) and propamocarb-d6 (deuteration on the N-methyl groups).

Synthetic Pathways for Deuterated Propamocarb

The synthesis of propamocarb hydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with propyl chloroformate.[5][6][7] To produce deuterated propamocarb, deuterated versions of these precursors are required.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is achieved by reacting commercially available propyl-d7 chloroformate with non-deuterated 3-(dimethylamino)propylamine.

Caption: Synthesis of this compound HCl.

Synthesis of Propamocarb-d6 Hydrochloride

For the synthesis of propamocarb-d6 hydrochloride, deuterated 3-(dimethylamino-d6)propylamine is required. This can be synthesized from deuterated dimethylamine-d6 and acrylonitrile, followed by hydrogenation. The resulting deuterated amine is then reacted with standard propyl chloroformate.

Caption: Synthesis of Propamocarb-d6 HCl.

Experimental Protocols

Synthesis of 3-(Dimethylamino-d6)propylamine

This two-step procedure is adapted from the known synthesis of the non-deuterated compound.

Step 1: Synthesis of 3-(Dimethylamino-d6)propionitrile

-

In a well-ventilated fume hood, a solution of dimethylamine-d6 (1.0 eq) in a suitable solvent (e.g., water or an alcohol) is cooled in an ice bath.

-

Acrylonitrile (1.0 eq) is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or NMR).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 3-(dimethylamino-d6)propionitrile. Further purification can be achieved by distillation.

Step 2: Hydrogenation to 3-(Dimethylamino-d6)propylamine

-

The crude 3-(dimethylamino-d6)propionitrile is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

-

The mixture is transferred to a high-pressure hydrogenation apparatus.

-

The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 atm).

-

The reaction is heated (typically 50-100°C) and stirred until the uptake of hydrogen ceases.

-

The reactor is cooled, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting 3-(dimethylamino-d6)propylamine is purified by distillation.

General Procedure for the Synthesis of Deuterated Propamocarb Hydrochloride

This procedure is applicable to the synthesis of both this compound and propamocarb-d6 hydrochloride.

-

To a stirred solution of the appropriate deuterated or non-deuterated 3-(dimethylamino)propylamine (1.0 eq) in an inert solvent (e.g., toluene or n-propanol) at 20-40°C, the corresponding deuterated or non-deuterated propyl chloroformate (1.0-1.1 eq) is added dropwise.[5]

-

The reaction is exothermic, and the temperature is maintained at 55-60°C in toluene or 80-85°C in n-propanol.[5]

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours.

-

The reaction mixture is then cooled, and in the case of toluene as a solvent, water is added to separate the product.[5]

-

For reactions in n-propanol, the solvent is distilled off.[5]

-

The crude deuterated propamocarb hydrochloride is obtained as the residue and can be further purified by recrystallization if necessary.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of propamocarb hydrochloride, which can be expected to be similar for the deuterated analogs.

| Reaction Step | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Propamocarb HCl Synthesis | 3-(Dimethylamino)propylamine, Propyl chloroformate | Toluene | 55-60 | 30-40 min (addition) | 93 (based on amine), 79 (based on chloroformate) | [5] |

| Propamocarb HCl Synthesis | 3-(Dimethylamino)propylamine, Propyl chloroformate | n-Propanol | 80-85 | 30-40 min (addition) | 97 (based on amine), 95 (based on chloroformate) | [5] |

| Propamocarb HCl Synthesis (Solvent-free) | N-propyl chloroformate, N,N-dimethyl-1,3-propanediamine | None (gas phase) | 160-165 | Continuous | >98 | [6] |

Visualization of Key Pathways

Metabolic Pathways of Propamocarb

The primary metabolic routes for propamocarb are oxidation of the propyl group and N-demethylation.

Caption: Major metabolic pathways of propamocarb.

Experimental Workflow for Deuterated Propamocarb Synthesis

The overall workflow for producing deuterated propamocarb involves the synthesis of deuterated precursors followed by the final coupling reaction.

Caption: Experimental workflow for deuterated propamocarb.

Conclusion

The synthesis of deuterated propamocarb presents a viable strategy for potentially enhancing its fungicidal properties through the kinetic isotope effect. This guide provides the foundational knowledge for the targeted synthesis of this compound and propamocarb-d6 by outlining detailed synthetic routes and experimental considerations. The provided protocols, data, and visualizations serve as a valuable resource for researchers and professionals in the fields of agrochemical development and drug discovery. Further research into the biological activity and metabolic fate of these deuterated analogs is warranted to fully elucidate their potential benefits.

References

- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. "Synthesis and Wide-Line NMR Studies of Alpha-Deuterated Polyacrylates " by Lon J. Mathias and Ronald F. Colletti [aquila.usm.edu]

- 6. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Propamocarb and Propamocarb-d7 for Researchers, Scientists, and Drug Development Professionals

Introduction

Propamocarb is a systemic fungicide widely utilized in agriculture to combat diseases caused by Oomycetes, a group of destructive plant pathogens.[1] Its deuterated analogue, Propamocarb-d7, serves as a crucial tool in analytical chemistry, particularly in the precise quantification of Propamocarb residues in various matrices. This technical guide provides a comprehensive overview of the fundamental differences between these two compounds, detailed analytical methodologies, and insights into Propamocarb's mode of action.

Core Chemical and Physical Distinctions

The primary distinction between Propamocarb and this compound lies in their isotopic composition. This compound is a stable isotope-labeled version of Propamocarb, where seven hydrogen atoms on the propyl group have been replaced with deuterium atoms. This isotopic substitution results in a higher molecular weight for this compound, a property that is fundamental to its application as an internal standard in mass spectrometry-based analytical methods.

Table 1: Comparison of Physicochemical Properties

| Property | Propamocarb | This compound |

| Chemical Name | Propyl 3-(dimethylaminopropyl)carbamate | Propyl-d7 3-(dimethylaminopropyl)carbamate |

| Molecular Formula | C₉H₂₀N₂O₂ | C₉H₁₃D₇N₂O₂ |

| Molecular Weight | 188.27 g/mol | 195.31 g/mol |

| Primary Application | Systemic Fungicide | Internal Standard for Analytical Quantification |

Analytical Methodologies for Quantification

The quantification of Propamocarb residues is critical for food safety and environmental monitoring. The use of this compound as an internal standard in isotope dilution mass spectrometry is the gold standard for achieving accurate and precise measurements, as it effectively compensates for matrix effects and variations in instrument response. A widely adopted sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of Propamocarb in vegetable matrices using this compound as an internal standard.

1. Sample Preparation and Extraction:

-

Homogenization: Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 100 µL of a 10 µg/mL solution in methanol) to the sample.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2 minutes.

3. LC-MS/MS Analysis:

-

Sample Dilution: Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., 1:1 acetonitrile:water) to bring the analyte concentrations within the calibration range.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transitions for both Propamocarb and this compound.

-

Table 2: Exemplary Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Propamocarb | 189.2 | 144.1 | 102.1 | 15 |

| This compound | 196.2 | 103.1 | 151.2 | 15 |

Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.

Workflow for Analytical Quantification

Mode of Action: Inhibition of Fungal Biosynthesis

Propamocarb's fungicidal activity stems from its ability to disrupt essential biosynthetic pathways in Oomycetes, primarily targeting cell membrane integrity. The proposed mechanism involves the inhibition of fatty acid and phospholipid synthesis.[2] This disruption of cell membrane formation hinders mycelial growth and the production of spores, ultimately leading to the cessation of fungal development.

Putative Signaling Pathway of Propamocarb Action

This compound is an indispensable tool for the accurate and reliable quantification of the fungicide Propamocarb. Its use as an internal standard in conjunction with robust analytical techniques like QuEChERS and LC-MS/MS allows for precise residue analysis in complex matrices. Understanding the fundamental chemical difference, the analytical methodologies, and the biochemical mode of action of Propamocarb provides a solid foundation for researchers, scientists, and drug development professionals working in the fields of agriculture, food safety, and environmental science.

References

A Technical Guide to Isotope Dilution Mass Spectrometry for the Quantification of Propamocarb Using Propamocarb-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles of isotope dilution mass spectrometry (IDMS) and its application in the quantitative analysis of the fungicide Propamocarb, utilizing its deuterated internal standard, Propamocarb-d7. This document details the core concepts, experimental protocols, and data analysis involved in this highly accurate analytical technique.

Core Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique for the precise and accurate quantification of chemical substances.[1][2] It is considered a primary ratio method of measurement by metrological institutes due to its high accuracy and potential to reduce systematic errors. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or "internal standard") to a sample containing an unknown amount of the native analyte.[1]

The isotopically labeled standard, in this case, this compound, is chemically identical to the analyte of interest, Propamocarb, but has a different mass due to the incorporation of stable isotopes (deuterium).[3][4] This chemical homology ensures that the internal standard and the native analyte behave identically during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during the analytical procedure will be accompanied by a proportional loss of the internal standard.

By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined.[5] This ratioing technique effectively corrects for variations in sample matrix effects and analyte recovery, leading to highly reliable and reproducible results.

The core principle can be visualized as follows:

Caption: The core principle of IDMS.

Experimental Protocol: Quantification of Propamocarb using this compound

The following protocol outlines a general workflow for the analysis of Propamocarb in a given matrix using IDMS with this compound as the internal standard. This method is based on common practices like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is widely adopted for pesticide residue analysis.[6][7]

Materials and Reagents

-

Propamocarb analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid or acetic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - use with caution as it can retain planar molecules.

Sample Preparation and Extraction

-

Homogenization: A representative portion of the sample (e.g., 10-15 g of a food matrix) is homogenized to ensure uniformity.

-

Spiking: A known amount of this compound internal standard solution is added to the homogenized sample. The sample is then vortexed to ensure thorough mixing and allowed to equilibrate.

-

Extraction: Acetonitrile (e.g., 10-15 mL) is added to the sample. For acidic analytes, acidified acetonitrile can be used. The sample is shaken vigorously for a set period (e.g., 1 minute).

-

Salting Out: A mixture of anhydrous MgSO₄ and NaCl is added to the sample. This step helps to partition the aqueous and organic layers and drives the polar Propamocarb into the acetonitrile layer. The sample is again shaken vigorously.

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer from the solid matrix and aqueous phase.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

An aliquot of the acetonitrile supernatant is transferred to a clean centrifuge tube containing a mixture of d-SPE sorbents. A common combination for general pesticide analysis is anhydrous MgSO₄ and PSA. PSA removes organic acids, fatty acids, and sugars. C18 can be added to remove non-polar interferences.

-

The tube is vortexed for a short period (e.g., 30 seconds) and then centrifuged.

Final Extract Preparation

The cleaned supernatant is transferred to a new tube. The extract may be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis, such as a methanol/water mixture.

Caption: A typical IDMS workflow for Propamocarb.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of Propamocarb.

-

Chromatography: A C18 column is commonly used for the separation of Propamocarb from matrix components. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic or acetic acid, is employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Propamocarb and this compound are monitored.

Quantitative Data and Method Validation

The analytical method should be validated to ensure its performance. Key validation parameters include linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Table 1: Exemplary LC-MS/MS Parameters for Propamocarb and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Propamocarb | 189.2 | 102.1 | 74.0 |

| This compound | 196.2 | 103.0 | - |

Data sourced from publicly available methods.[8] The second product ion for Propamocarb serves as a qualifier ion for confirmation.

Table 2: Summary of Method Performance Data for Propamocarb Analysis

| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | LOQ (mg/kg) | Linearity (r²) |

| Tomato | 0.10 | 87 - 92 | < 5 | 0.10 | > 0.99 |

| 0.50 | 87 - 92 | < 5 | |||

| 1.00 | 87 - 92 | < 5 | |||

| Wine | 0.05 - 2.0 | 91 - 115 | Not specified | 0.025 - 0.05 | Not specified |

| Animal Tissues | 0.02 | 71 - 115 | < 18 | 0.02 | > 0.99 |

| Milk | 0.01 | 97 - 106 | < 10 | 0.01 | > 0.99 |

This table is a compilation of data from various sources.[6][9][10][11]

Metabolic Pathway of Propamocarb

Understanding the metabolism of Propamocarb is crucial for identifying relevant residues in toxicological and environmental studies. The primary metabolic transformations involve oxidation of the propyl chain and N-oxidation and N-demethylation of the N-methyl groups.[12][13]

Caption: Key metabolic routes of Propamocarb.

Conclusion

Isotope dilution mass spectrometry using this compound as an internal standard provides a robust, accurate, and precise method for the quantification of Propamocarb in a variety of complex matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and variations in recovery, which are common challenges in residue analysis. The detailed protocol and performance data presented in this guide demonstrate the reliability of this technique for regulatory monitoring, food safety assessment, and research applications.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. fao.org [fao.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

- 11. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. inchem.org [inchem.org]

Stability and recommended storage conditions for Propamocarb-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Propamocarb-d7, a deuterated analog of the systemic fungicide Propamocarb. The information presented herein is crucial for maintaining the integrity of this analytical standard, ensuring accurate experimental results. Data has been compiled from manufacturer specifications and scientific literature concerning Propamocarb and its hydrochloride salt, which is expected to exhibit similar stability due to the nature of deuterium substitution.

Recommended Storage Conditions

Proper storage is paramount to preserving the chemical integrity of this compound. The following conditions are recommended based on available data.

Short-Term and Long-Term Storage

| Form | Temperature | Duration |

| Neat (Pure Form) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month | |

| Solution (in Acetonitrile) | 4°C | Not specified |

Shipping of this compound may occur at room temperature in the continental US.

Chemical Stability Profile

Propamocarb hydrochloride, the non-deuterated counterpart, is known for its high stability under various conditions. It is anticipated that this compound will exhibit a comparable stability profile.

Hydrolytic Stability

Propamocarb hydrochloride is exceptionally stable to hydrolysis across a wide pH range.[1] This stability is a key indicator of its robustness.

| pH | Half-life |

| 5 | 1.3 x 10⁷ years (calculated)[1] |

| 9 | 1.3 x 10³ years (calculated)[1] |

| 14 | 5 days[1] |

Thermal and Light Stability

The compound is also stable under elevated temperatures and exposure to light. Propamocarb hydrochloride has been shown to be stable at 55°C for over two years and is also stable to light, even with the addition of acetone.[1]

Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, studies on propamocarb hydrochloride provide valuable insights into its metabolic fate in biological systems and the environment. The primary degradation pathways involve oxidation and demethylation.

In rats, the metabolism of propamocarb hydrochloride involves:

-

Aliphatic oxidation of the propyl chain.

-

N-oxidation of the tertiary amine.

-

N-dealkylation.

The major metabolites identified are 2-hydroxy propamocarb, mono-N-desmethyl propamocarb, propylpropamocarb N-oxide, and the cyclic propamocarb oxazolidin-2-one.[2]

Caption: Metabolic degradation pathways of Propamocarb.

Experimental Protocols: Stability-Indicating Analytical Methods

To assess the stability of this compound, validated stability-indicating analytical methods are essential. The following outlines general protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are suitable for the analysis of propamocarb and its potential degradants.

GC-MS Method for Propamocarb Analysis

This method is suitable for the quantification of propamocarb residues and can be adapted for stability studies.

1. Sample Preparation (QuEChERS method)

-

Extract the sample with ethyl acetate.

-

Clean up the extract using dispersive solid-phase extraction with Primary Secondary Amine (PSA) and graphitized carbon.

-

Concentrate the final clear extract under vacuum and reconstitute in hexane.

2. GC-MS Parameters

-

Column: Rtx-5 Sil MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

-

Carrier Gas: Helium at a flow rate of 1 ml/min.

-

Injector Temperature: 260°C.

-

Injection Volume: 1 µl (splitless mode).

-

Interface Temperature: 220°C.

-

Ion Source Temperature: 200°C.

-

Detector: Mass spectrometer in Selected Ion Monitoring (SIM) mode.

-

Ions to Monitor (m/z): 72, 129, 143, 188, with the base peak at 58.

Caption: Workflow for GC-MS analysis of Propamocarb.

HPLC Method for Propamocarb Analysis

This method is suitable for the analysis of propamocarb hydrochloride in aqueous solutions and can be adapted for this compound.

1. Sample Preparation

-

Dissolve the sample in the mobile phase or a compatible solvent.

2. HPLC Parameters

-

Column: Newcrom R1 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detector or Mass Spectrometer (MS).

References

Propamocarb-d7: A Technical Guide to its Commercial Availability, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Propamocarb-d7, a deuterated analog of the systemic fungicide Propamocarb. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in utilizing this compound for analytical and research purposes. This document details available suppliers, provides key technical data, and outlines its primary application as an internal standard in mass spectrometry-based quantification methods.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers that offer reference standards and isotopically labeled compounds for research purposes. The availability of this compound is crucial for accurate and reliable quantification of Propamocarb in various matrices. Below is a summary of key suppliers and their product offerings.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities |

| Santa Cruz Biotechnology, Inc. | This compound | 1398065-89-8 | C₉H₁₃D₇N₂O₂ | 195.31 | Inquire |

| LGC Standards | This compound, this compound (O-n-propyl-d7) | 1398065-89-8 | C₉H₁₃D₇N₂O₂ | 195.31 | 2.5 mg, 5 mg, 10 mg, 0.01 g, 0.05 g[1][2] |

| MedChemExpress | This compound | 1398065-89-8 | C₉H₁₃D₇N₂O₂ | 195.31 | 1 mg, 5 mg[3] |

| CymitQuimica | Propamocarb Hydrochloride-D7 | 1398065-89-8 (free base) | C₉H₁₃D₇N₂O₂·HCl | 195.31 (free base) | Inquire[4] |

| Sigma-Aldrich (Merck) | Propamocarb-(propyl-d7) | 1398065-89-8 | C₉H₁₃D₇N₂O₂ | 195.31 | Inquire |

| HPC Standards | D7-Propamocarb Solution | 1398065-89-8 | C₉H₁₃D₇N₂O₂ | 195.31 | 1x1ML (100 µg/ml in Acetonitrile)[5] |

| Mithridion | This compound 1mg | 1398065-89-8 | - | - | 1 mg[6] |

Technical Data and Specifications

This compound is the deuterated form of Propamocarb, a carbamate fungicide. The deuterium labeling makes it an ideal internal standard for isotope dilution mass spectrometry, a highly accurate method for quantitative analysis.

| Property | Value |

| IUPAC Name | propyl N-[3-(dimethylamino)propyl]carbamate-d7 |

| Synonyms | O-propyl-d7-Propamocarb, Propamocarb free base D7 (O-propyl D7)[2][7] |

| CAS Number | 1398065-89-8 |

| Molecular Formula | C₉H₁₃D₇N₂O₂ |

| Molecular Weight | 195.31 g/mol [7] |

| Form | Typically supplied as a neat solid or in solution[2][5] |

| Storage | Recommended storage at 2-8°C |

A Safety Data Sheet (SDS) for Propamocarb Hydrochloride-D7 is available from suppliers like CymitQuimica[4]. For the non-deuterated form, Propamocarb hydrochloride, SDS documents from suppliers like Bayer Crop Science indicate that it is harmful if swallowed and may cause skin sensitization[8].

Application in Analytical Methods: Experimental Protocol Outline

This compound is primarily utilized as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Propamocarb in various samples such as food, environmental, and biological matrices. The use of a deuterated internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable results.

General Workflow for Quantification of Propamocarb using this compound Internal Standard

Figure 1. General workflow for the quantification of Propamocarb using this compound as an internal standard.

Key Experimental Parameters

-

Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction procedure for pesticide residue analysis in food matrices.

-

Internal Standard Spiking: A known concentration of this compound solution is added to the sample homogenate before extraction.

-

LC-MS/MS Conditions:

-

Chromatography: Reversed-phase liquid chromatography is typically employed for separation.

-

Ionization: Electrospray ionization (ESI) in positive mode is used.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Key mass transitions for Propamocarb and this compound are monitored.

-

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| Propamocarb | 189 | 144, 102, 74 |

| This compound (IS) | 196 | 103 |

Data sourced from the QuPPe-Method documentation.

Mode of Action of Propamocarb and its Relevance

While this compound's primary use is analytical, understanding the biological activity of the non-deuterated parent compound is crucial for researchers in related fields. Propamocarb is a systemic fungicide particularly effective against Oomycetes, a group of fungus-like eukaryotic microorganisms that includes many devastating plant pathogens like Phytophthora and Pythium.

The primary mode of action of Propamocarb is the disruption of cell membrane integrity . It achieves this by inhibiting the biosynthesis of phospholipids and fatty acids , which are essential components of the cell membrane. This disruption leads to:

-

Inhibition of mycelial growth.

-

Reduction in the formation of sporangia (spore-producing structures).

-

Inhibition of spore germination.

Putative Signaling Pathway Disruption

Propamocarb's interference with lipid biosynthesis suggests a disruption of signaling pathways that are dependent on membrane integrity and lipid-derived second messengers. While the specific signaling cascade directly targeted by Propamocarb is not fully elucidated, the downstream effects of compromised membrane structure in Oomycetes can be depicted as follows:

Figure 2. Proposed mechanism of action of Propamocarb leading to antifungal effects in Oomycetes.

This guide provides a foundational understanding of this compound for research applications. For specific experimental protocols and safety handling procedures, it is essential to consult the technical documentation provided by the respective suppliers and relevant scientific literature.

References

- 1. This compound | CAS 1398065-89-8 | LGC Standards [lgcstandards.com]

- 2. Propamocarb D7 | CAS 1398065-89-8 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Propamocarb Hydrochloride-D7 | CymitQuimica [cymitquimica.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. This compound 1mg | Mithridion [mithridion.com]

- 7. scbt.com [scbt.com]

- 8. cropscience.bayer.co.nz [cropscience.bayer.co.nz]

Methodological & Application

Application Notes and Protocols for the Use of Propamocarb-d7 as an Internal Standard in LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propamocarb is a systemic fungicide used to control various plant diseases on a range of agricultural products. Regulatory bodies worldwide mandate the monitoring of its residue levels in food and environmental samples to ensure consumer safety. Accurate and reliable quantification of propamocarb is therefore crucial. The use of a stable isotope-labeled internal standard, such as Propamocarb-d7, is a widely accepted and robust approach in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2] This method enhances the accuracy and precision of quantification by compensating for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[3][4]

This compound, being a deuterium-labeled analog of propamocarb, shares very similar chemical and physical properties with the analyte.[5] This ensures that it co-elutes with the native compound and behaves similarly during extraction, cleanup, and ionization, making it an ideal internal standard for reliable quantification.[3]

Experimental Protocols

This section details the methodologies for the analysis of propamocarb in various matrices using this compound as an internal standard. The most common approach involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[6][7][8][9][10]

Sample Preparation: Modified QuEChERS Protocol

This protocol is applicable to various fruit and vegetable matrices.

1. Sample Homogenization:

-

Weigh a representative portion of the sample (e.g., 10-15 g) and homogenize it to a uniform consistency.[8][9]

2. Extraction:

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.[10]

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile (with 1% acetic acid for better extraction efficiency).[8]

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate).[6]

-

Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and MgSO₄ (to remove excess water). For pigmented samples, graphitized carbon black (GCB) may be included to remove pigments.[8]

-

Vortex the tube for 1 minute.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.[8]

4. Final Extract Preparation:

-

Carefully collect the supernatant.

-

The extract can be directly injected for LC-MS/MS analysis or diluted with a suitable solvent (e.g., water or mobile phase) to minimize matrix effects.[7][8] A 1:4 dilution with water is a common practice.[8]

LC-MS/MS Instrumentation and Conditions

The following tables summarize the typical LC-MS/MS parameters for the analysis of propamocarb using this compound as an internal standard.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[11] |

| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |

| Flow Rate | 0.3 - 0.4 mL/min[12] |

| Injection Volume | 1 - 10 µL |

| Column Temperature | 40 °C[12] |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[11][13] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.2 - 5.5 kV[12][14] |

| Source Temperature | 100 - 150 °C[14] |

| Desolvation Temperature | 350 - 450 °C[12][14] |

| Nebulizer Gas Flow | As per instrument recommendation |

| Collision Gas | Argon |

Table 3: MRM Transitions for Propamocarb and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Example |

| Propamocarb | 189 | 102 (Quantifier) | 20 |

| 189 | 144 (Qualifier) | 15 | |

| 189 | 74 (Qualifier) | 25 | |

| This compound (Internal Standard) | 196 | 103 | 20 |

Note: Collision energies should be optimized for the specific instrument being used.[11][15]

Quantitative Data Summary

The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. The following table summarizes typical method performance characteristics.

Table 4: Method Performance Data

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.99 | [10][12] |

| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg in various matrices | [8][10] |

| Recovery | 70 - 120% | [8][10][13] |

| Precision (RSD) | ≤ 20% | [10] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of propamocarb using this compound as an internal standard.

Caption: General workflow for propamocarb analysis.

Logical Relationship of Internal Standard Use

The diagram below outlines the principle of using an internal standard to correct for analytical variability.

Caption: Principle of internal standard correction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lcms.cz [lcms.cz]

- 7. gcms.cz [gcms.cz]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. food.actapol.net [food.actapol.net]

- 13. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jfda-online.com [jfda-online.com]

- 15. eurl-pesticides.eu [eurl-pesticides.eu]

Application Note: Quantitative Analysis of Propamocarb in Soil Samples by LC-MS/MS Using Propamocarb-d7 as an Internal Standard

Introduction

Propamocarb is a systemic fungicide widely used in agriculture to control various soil-borne and foliar diseases caused by Oomycetes. Its presence and persistence in soil are of environmental and food safety concern, necessitating sensitive and accurate analytical methods for its quantification. This application note describes a robust and reliable method for the quantitative analysis of propamocarb in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Propamocarb-d7 as an internal standard. The use of an isotopic-labeled internal standard enhances the accuracy and precision of the method by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which allows for high-throughput analysis.

Materials and Methods

Reagents and Standards

-

Propamocarb hydrochloride (analytical standard, purity >98%)

-

This compound hydrochloride (internal standard, isotopic purity >99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source was used.

-

HPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water

-

Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Sample Preparation (QuEChERS Protocol)

-

Soil Sample Collection and Preparation: Collect representative soil samples and air-dry them. Sieve the dried soil through a 2 mm mesh to remove large debris and homogenize the sample.

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water to the soil sample to create a slurry.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For soils with high organic matter content, 7.5 mg of GCB can be added to remove pigments.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis was performed in positive electrospray ionization mode (+ESI) using multiple reaction monitoring (MRM).

Table 1: LC-MS/MS Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Table 2: MRM Transitions and Parameters for Propamocarb and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Propamocarb | 189.2 | 144.1 (Quantifier) | 100 | 15 |

| 189.2 | 102.1 (Qualifier) | 100 | 25 | |

| This compound | 196.2 | 103.1 (Quantifier) | 100 | 25 |

Results and Discussion

The developed method was validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 200 µg/kg in soil. The coefficient of determination (R²) for the calibration curve was consistently greater than 0.99.

LOD and LOQ

The limit of detection (LOD), defined as a signal-to-noise ratio of 3, and the limit of quantification (LOQ), defined as a signal-to-noise ratio of 10, were determined for propamocarb in soil.

Table 3: Method Detection and Quantification Limits

| Parameter | Value (µg/kg) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 2.0 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by spiking blank soil samples at three different concentration levels (5, 50, and 100 µg/kg) with five replicates at each level.

Table 4: Recovery and Precision Data for Propamocarb in Soil

| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |

| 5 | 92.5 | 6.8 |

| 50 | 95.8 | 4.5 |

| 100 | 98.2 | 3.1 |

The average recoveries were within the acceptable range of 70-120%, and the relative standard deviations were below 15%, demonstrating the good accuracy and precision of the method.[1][2][3]

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantitative analysis of propamocarb in soil.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of propamocarb in soil samples. The use of this compound as an internal standard, coupled with the efficient QuEChERS sample preparation protocol, ensures reliable results for routine environmental monitoring and food safety applications. The method meets the stringent requirements for linearity, sensitivity, accuracy, and precision, making it a valuable tool for researchers, scientists, and professionals in the field of pesticide residue analysis.

References

Application Note: High-Throughput Analysis of Propamocarb Residues in Agricultural Commodities using LC-MS/MS and a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of propamocarb residues in various agricultural matrices. The method utilizes a simplified extraction procedure followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Propamocarb-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1] This method is suitable for high-throughput screening and quantitative analysis in food safety and regulatory monitoring laboratories.

Introduction

Propamocarb is a systemic carbamate fungicide widely used to control soil, root, and leaf diseases caused by oomycetes in a variety of crops.[2][3][4] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for propamocarb in food products to ensure consumer safety.[5] Therefore, sensitive and reliable analytical methods are required for the routine monitoring of propamocarb residues.

This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for efficient sample preparation.[6][7][8][9] Detection and quantification are achieved using a triple quadrupole mass spectrometer, which provides excellent selectivity and sensitivity. The incorporation of this compound as an internal standard is a key feature of this method, as it mimics the behavior of the native analyte during extraction and ionization, thereby correcting for potential inaccuracies caused by matrix-induced signal suppression or enhancement.[1][10]

Experimental Protocol

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (98-100%).

-

Standards: Propamocarb hydrochloride (≥98% purity), this compound (≥98% purity, isotopic purity ≥99 atom % D).[1][11]

-

QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate.

-

Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent.

Standard Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Propamocarb and this compound in methanol.

-

Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate solution containing both Propamocarb and this compound in methanol.

-

Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) to a uniform consistency. For dry samples, a hydration step may be necessary before homogenization.[8][9]

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with an appropriate volume of the this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.[8]

-

-

Cleanup (dSPE):

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

-

Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned extract and dilute it with water containing 0.1% formic acid to minimize matrix effects and ensure compatibility with the mobile phase.[8]

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

-

Mobile Phase:

-

A: Water with 0.1% formic acid and 5 mM ammonium formate.[10]

-

B: Methanol with 0.1% formic acid.

-

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Propamocarb | 189.1 | 102.0 | 144.0 |

| This compound | 196.1 | 109.0 | 151.0 |

Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.

Data Presentation

Method Validation Summary

The method was validated according to SANTE/11312/2021 guidelines. The following performance characteristics were evaluated:

| Parameter | Result |

| Linearity | Excellent linearity was achieved over the concentration range of 0.5 to 100 µg/kg, with a coefficient of determination (R²) > 0.99 for all matrices tested.[12][13] |

| Limit of Quantification (LOQ) | The LOQ was established at 10 µg/kg, which is below the MRLs set by most regulatory agencies.[2][14] |

| Limit of Detection (LOD) | The LOD was determined to be 3 µg/kg. |

| Accuracy (Recovery) | Mean recovery values were within the acceptable range of 85-110% for all tested matrices at various spiking levels.[14][15] |

| Precision (RSD) | The relative standard deviation (RSD) for repeatability and intermediate precision was less than 15%.[14] |

| Matrix Effect | The use of this compound effectively compensated for matrix effects, with signal suppression/enhancement observed to be within ±20%.[13] |

Sample Analysis Results

| Sample ID | Matrix | Propamocarb Concentration (µg/kg) | Recovery of this compound (%) |

| VG-001 | Cucumber | 25.4 | 95 |

| FR-002 | Tomato | < LOQ | 98 |

| LV-003 | Lettuce | 150.2 | 92 |

| TB-004 | Potato | < LOQ | 101 |

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the analysis of propamocarb residues.

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a reliable, sensitive, and high-throughput solution for the determination of propamocarb residues in diverse agricultural products. The simplified sample preparation procedure and the accuracy afforded by isotopic dilution make this method well-suited for routine monitoring and regulatory compliance testing.

References

- 1. Propamocarb-(propyl-d7) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. fao.org [fao.org]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Propamocarb - Wikipedia [en.wikipedia.org]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. fao.org [fao.org]

- 8. gcms.cz [gcms.cz]

- 9. food-safety.com [food-safety.com]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. fao.org [fao.org]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Propamocarb in Vegetable Matrices Using a Deuterated Internal Standard and LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of propamocarb in various vegetable matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, incorporating a deuterated internal standard (propamocarb-d7) to ensure high accuracy and precision. Analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing excellent selectivity and low detection limits. This method is suitable for high-throughput screening of propamocarb residues in food safety and quality control laboratories.

Introduction

Propamocarb is a systemic carbamate fungicide widely used in agriculture to protect a variety of crops from oomycete pathogens.[1][2] Its extensive use necessitates reliable and sensitive analytical methods to monitor its residues in food products to ensure compliance with regulatory limits and protect consumer health. The analysis of propamocarb can be challenging due to its high polarity and potential for matrix effects in complex samples.[2]

The use of an isotopically labeled internal standard, such as a deuterated analog of the analyte, is a well-established technique to compensate for variations in sample preparation and instrumental response, thereby improving the accuracy and precision of the analytical method.[3] This application note provides a detailed protocol for the extraction, cleanup, and analysis of propamocarb in vegetable samples using this compound as an internal standard. The method is based on the widely adopted QuEChERS approach, followed by LC-MS/MS analysis.

Experimental

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, Graphitized carbon black (GCB) or C18 sorbent.

-

Standards: Propamocarb hydrochloride (analytical standard), this compound hydrochloride (internal standard).

-

Equipment: High-speed homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system.

Standard Preparation

Prepare stock solutions of propamocarb and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution by serial dilution in a suitable solvent (e.g., methanol or acetonitrile). Store all solutions at 4°C in the dark.